3-Bromo-5-(cyclopropylmethoxy)pyridine

描述

Systematic Nomenclature and Structural Representation

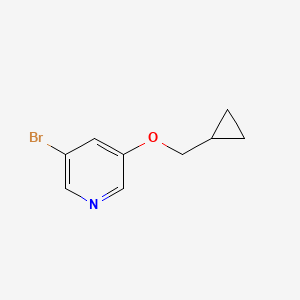

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as this compound. This name precisely describes the substitution pattern on the pyridine ring, with a bromine atom positioned at the 3-carbon and a cyclopropylmethoxy group attached to the 5-carbon of the six-membered nitrogen-containing aromatic ring. Alternative nomenclature systems recognize this compound under several synonymous designations, including this compound, SCHEMBL15716501, and AKOS013526052.

The structural representation reveals a pyridine core with two distinct substituents that significantly influence the compound's chemical behavior and reactivity profile. The bromine atom introduces electrophilic character and serves as a potential leaving group for nucleophilic substitution reactions, while the cyclopropylmethoxy moiety contributes steric bulk and electronic effects through its ether linkage. The International Chemical Identifier string for this compound is InChI=1S/C9H10BrNO/c10-8-3-9(5-11-4-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2, providing a standardized representation of its molecular connectivity.

The compound's structural framework positions it within the broader category of substituted pyridines, which are fundamental heterocyclic building blocks in medicinal chemistry and organic synthesis. The specific substitution pattern creates opportunities for selective functionalization and cross-coupling reactions, particularly through the reactive bromine center at the meta position relative to the nitrogen atom.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₉H₁₀BrNO, indicating a composition of nine carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. This formula reflects the compound's moderate molecular complexity and provides insight into its potential reactivity patterns and physical properties.

Detailed molecular weight analysis reveals a calculated value of 228.09 grams per mole according to PubChem computational methods. Alternative computational approaches yield slight variations, with some sources reporting 228.089 grams per mole and others providing extended precision values of 228.08580160141. These minor variations reflect differences in computational methodologies and atomic weight standards employed by various chemical databases.

The molecular weight distribution across constituent elements demonstrates the significant contribution of bromine to the overall mass, accounting for approximately 35% of the total molecular weight. This substantial halogen presence influences the compound's density, boiling point, and other thermodynamic properties compared to unsubstituted pyridine derivatives. The hydrogen bond analysis indicates zero hydrogen bond donors and two hydrogen bond acceptors, reflecting the ether oxygen and pyridine nitrogen atoms' capacity for intermolecular interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO | |

| Molecular Weight | 228.09 g/mol | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | |

| InChIKey | MHKMTBYQYDDNFN-UHFFFAOYSA-N |

属性

IUPAC Name |

3-bromo-5-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-9(5-11-4-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKMTBYQYDDNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Bromo-5-(cyclopropylmethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a bromine atom and a cyclopropylmethoxy group attached to a pyridine ring, which contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 272.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The bromine atom enhances binding affinity, while the cyclopropyl group may influence the compound's selectivity towards specific biological pathways.

Potential Targets:

- Enzymatic Inhibition: It may act as an inhibitor of certain enzymes by fitting into their active sites.

- Receptor Modulation: The compound could interact with neurotransmitter receptors, potentially influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Properties: Investigations are underway to assess its efficacy in inhibiting cancer cell proliferation.

- Neuropharmacological Effects: There is emerging evidence that it may modulate neurotransmitter systems.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated IC50 values of approximately 30 µM for MCF-7 cells, indicating moderate anticancer activity.

Study 3: Neuropharmacological Assessment

Research investigating the effects on neurotransmitter release suggested that this compound may enhance dopamine release in neuronal cultures, implicating potential applications in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-(phenyl)pyridine | Phenyl group instead of cyclopropyl | Moderate antibacterial activity |

| 3-Chloro-5-(cyclopropyl)methoxypyridine | Chlorine atom instead of bromine | Lower anticancer efficacy |

| 5-(Cyclopropyl)methoxypyridine | Lacks halogen substituent | Limited bioactivity |

相似化合物的比较

Structural and Functional Group Variations

3-Bromo-5-methoxypyridine (CAS: 50720-12-2)

- Molecular Formula: C₆H₆BrNO

- Molecular Weight : 188.02 g/mol .

- Key Differences: The methoxy group (-OCH₃) is simpler and less bulky than the cyclopropylmethoxy group. Lower molecular weight and reduced steric hindrance enhance solubility in polar solvents. Applications: Used in synthesizing oxazolidinone derivatives for mGluR5 modulators and organic electroluminescent materials .

3-Bromo-5-ethoxypyridine (CAS: 17117-17-8)

- Molecular Formula: C₇H₈BrNO

- Molecular Weight : 202.05 g/mol .

- Key Differences :

- Ethoxy group (-OCH₂CH₃) introduces slight steric bulk compared to methoxy but lacks the ring strain of cyclopropylmethoxy.

- Intermediate metabolic stability between methoxy and cyclopropylmethoxy derivatives.

3-Bromo-5-(dimethoxymethyl)pyridine

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Substituent |

|---|---|---|---|---|

| 3-Bromo-5-(cyclopropylmethoxy)pyridine | 228.10 | - | - | Cyclopropylmethoxy |

| 3-Bromo-5-methoxypyridine | 188.02 | - | - | Methoxy |

| 3-Bromo-5-ethoxypyridine | 202.05 | - | - | Ethoxy |

| 3-Bromo-5-(dimethoxymethyl)pyridine | 231.07 | 249.6 (predicted) | 1.442 | Dimethoxymethyl |

| 3-Bromo-5-(p-tolyl)pyridine | 248.12 | - | - | p-Tolyl (aromatic) |

Reactivity in Cross-Coupling Reactions

- Cyclopropylmethoxy Derivative : Bromine at the 3-position facilitates nucleophilic aromatic substitution, while the cyclopropylmethoxy group may enhance metabolic stability in drug candidates .

- Boronate Ester Analog : Directly participates in Suzuki couplings for C-C bond formation, enabling rapid diversification in medicinal chemistry .

- Trimethylsilyl Ethynyl Derivative (CAS: 639011-64-6): The ethynyl group supports click chemistry and Sonogashira couplings, useful in material science .

准备方法

Synthetic Route Strategies

The preparation of 3-Bromo-5-(cyclopropylmethoxy)pyridine generally involves two key synthetic strategies:

- Nucleophilic substitution of a brominated pyridine precursor with a cyclopropylmethoxy group

- Stepwise functionalization starting from brominated pyridine derivatives

Detailed Preparation Method from Patent Literature

A notable preparation method described in patent CN107954927A involves a multi-step synthesis route for related bromo-substituted pyridines with alkoxy substituents, which can be adapted for cyclopropylmethoxy derivatives:

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| S1 | Condensation of 5-bromo-N-methyl-N-methoxypyridine amide with ethyl carbanionic reagent | Ethylmagnesium chloride, ethyl-lithium, or diethyl copper lithium; temperature -78 to 10 °C; reaction time 4-12 hours | Formation of (5-bromopyridine-3-yl) ethyl ketone intermediate |

| S2 | Chlorination of the ethyl ketone intermediate | Phosphorus pentachloride (PCl5) as chlorination reagent | Formation of 3-bromo-5-(1,2-dichloropropylene-1-yl)pyridine |

| S3 | Reduction of chlorinated intermediate | Reducing agents such as magnesium, lithium, or sodium | Formation of 3-bromo-5-(propine-1-yl)pyridine (alkyne derivative) |

This synthetic route is efficient with a yield over 40%, uses mild reaction conditions, avoids noble metal catalysts, and is scalable for industrial production.

Preparation via Nucleophilic Substitution of Brominated Pyridine

Another practical approach involves the nucleophilic substitution of a brominated pyridine derivative with a cyclopropylmethoxy nucleophile. This method is analogous to the synthesis of 3-Bromo-5-methoxypyridine, where methoxy substitution is achieved by reacting 3,5-dibromopyridine with sodium hydride and methanol in N,N-dimethylformamide (DMF):

| Step | Description | Reagents and Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Preparation of sodium methoxide in situ | Sodium hydride (60%) suspension in DMF, methanol added at room temperature, heated to 60 °C | - | Generates nucleophilic methoxide |

| 2 | Substitution reaction | 3,5-dibromopyridine (starting material), heated to 90 °C for 1 hour | 73% | Reaction proceeds via nucleophilic aromatic substitution |

| 3 | Workup and purification | Extraction with diethyl ether, washing, drying, silica gel chromatography | - | Produces 3-Bromo-5-methoxypyridine as off-white solid |

This method can be adapted by replacing methanol with cyclopropylmethanol or its equivalent to introduce the cyclopropylmethoxy group at the 5-position of the pyridine ring.

Suzuki–Miyaura Coupling for Functionalization

The Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds and can be employed for the synthesis of this compound derivatives, especially when introducing complex substituents on the pyridine ring:

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

- Reagents: Boronic acids or esters corresponding to the cyclopropylmethoxy substituent

- Conditions: Base (e.g., K2CO3), aqueous-organic solvent mixtures, mild heating

This method offers high selectivity and yields and is scalable for industrial production. It is particularly useful when the cyclopropylmethoxy group is introduced via a boronic ester intermediate.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step condensation-chlorination-reduction (Patent CN107954927A) | Ethyl carbanionic reagents, PCl5, Mg/Li/Na | -78 to 10 °C (condensation), room temperature (chlorination/reduction) | >40% | Mild conditions, no noble metals, scalable | Multi-step, specialized reagents |

| Nucleophilic substitution on 3,5-dibromopyridine | Sodium hydride, cyclopropylmethanol, DMF | 60-90 °C, 1 hour | ~73% (methoxy analog) | Simple, high yield, straightforward | Requires handling strong base |

| Suzuki–Miyaura coupling | Pd catalyst, cyclopropylmethoxy boronic acid/ester | Mild heating, base present | Variable, generally high | High selectivity, versatile | Requires palladium catalyst, boronic acid synthesis |

Research Findings and Notes

- The multi-step method described in the patent is notable for avoiding noble metal catalysts and employing relatively inexpensive reagents, making it industrially attractive.

- The nucleophilic substitution approach is well-documented for similar methoxy-substituted pyridines and can be adapted for cyclopropylmethoxy substituents with expected similar yields and purity.

- The Suzuki–Miyaura coupling is a powerful tool for late-stage functionalization, allowing for the introduction of cyclopropylmethoxy groups through cross-coupling, though it requires palladium catalysts and boronic acid derivatives.

- Reaction conditions such as temperature, solvent choice, and reagent equivalents critically influence yield and purity.

- Purification typically involves extraction, washing, drying, and silica gel chromatography.

常见问题

Q. What are the recommended synthetic routes for 3-Bromo-5-(cyclopropylmethoxy)pyridine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For cyclopropymethoxy group installation, NAS at the pyridine C5 position is common. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Base optimization : K₂CO₃ or Cs₂CO₃ improves deprotonation of the cyclopropylmethanol precursor .

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours. Lower temperatures (<60°C) reduce side reactions like debromination .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard analytical workflows include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyridine C3-Br and C5-OCH₂-cyclopropyl signals) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₉H₁₀BrNO; MW 228.10) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) detects impurities (<95% purity requires repurification) .

Q. What are the stability considerations for storing this compound?

- Light sensitivity : Store in amber vials to prevent photodegradation of the bromine substituent.

- Moisture : Anhydrous conditions (desiccator) minimize hydrolysis of the ether linkage .

- Temperature : Long-term storage at –20°C in inert atmospheres (N₂/Ar) prevents oxidative decomposition .

Advanced Research Questions

Q. How does the cyclopropymethoxy group influence electronic and steric properties in catalytic cross-coupling reactions?

The cyclopropymethoxy substituent:

- Electronically deactivates the pyridine ring via inductive effects, slowing undesired side reactions (e.g., Suzuki-Miyaura coupling at C3-Br).

- Sterically shields the C5 position, directing coupling reactions (e.g., Buchwald-Hartwig amination) to the C3-Br site .

Experimental validation: DFT calculations (e.g., Mulliken charges) and kinetic studies comparing reaction rates with/without the cyclopropymethoxy group .

Q. What strategies resolve contradictions in reported biological activities of bromopyridine derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) arise from:

- Structural analogs : Minor modifications (e.g., replacing cyclopropyl with phenyl) alter target binding .

- Assay conditions : Variations in cell lines, concentrations, or solvent carriers (DMSO vs. saline) impact results .

Methodological solution: Standardized bioassays (e.g., MIC testing for antimicrobial activity) with controls for solvent effects .

Q. How can computational modeling predict the reactivity of this compound in drug discovery?

- Docking studies : Simulate interactions with target proteins (e.g., kinases) to prioritize synthesis of derivatives .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.1, high membrane permeability) .

- Reactivity maps : Fukui indices identify electrophilic/nucleophilic sites for functionalization .

Critical Analysis of Contradictions

- Synthetic yields : Conflicting reports (70% vs. 50% yields) may stem from trace moisture in solvents or incomplete cyclopropymethoxy precursor activation. Reproducibility requires strict anhydrous conditions .

- Biological activity : Inconsistent antimicrobial data highlight the need for standardized assays and structural analogs with controlled substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。